6-Methoxyimidazo[1,2-b]pyridazine
Overview
Description
6-Methoxyimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H7N3O . It is an off-white solid with a molecular weight of 149.15 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound and its 2-methyl analog has been reported . The synthesis involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique physicochemical properties. It has a weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for this compound is 1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 149.15 and is stored at temperatures between 0-5°C .Scientific Research Applications
Picornavirus Inhibition
Research has discovered a novel class of picornavirus inhibitors, including derivatives of imidazo[1,2-b]pyridazine, which have shown potent broad-spectrum antiviral activity against human rhinoviruses and enteroviruses. These findings highlight the structural features critical for antiviral efficacy, such as the nature of the linker between phenyl and imidazopyridazine moieties and the importance of oxime analogues for potent antiviral activity. This suggests potential applications in developing antiviral therapies (Hamdouchi et al., 2003).
Antimicrobial and Antifungal Activities
Another study has designed and synthesized pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, revealing that a derivative showed activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans. This opens up possibilities for the use of 6-Methoxyimidazo[1,2-b]pyridazine derivatives in treating bacterial and fungal infections (Geffken et al., 2011).
Synthesis of Eosinophil Infiltration Inhibitors
Further research has synthesized derivatives of imidazo[1,2-b]pyridazine with potential as eosinophil infiltration inhibitors, displaying significant antihistaminic activity without apparent cellular toxicity. These findings suggest the therapeutic potential of these derivatives in managing conditions like atopic dermatitis and allergic rhinitis, where eosinophil infiltration plays a crucial role (Gyoten et al., 2003).
Antiviral Drug Discovery
A review on antiviral drug discovery includes the study of imidazo[1,2-b]pyridazine derivatives, focusing on their application in developing therapies for viral infections. This underscores the compound's significance in the ongoing search for effective antiviral agents (De Clercq, 2009).
Chemical Synthesis and Biological Evaluation
Other studies have focused on the chemical synthesis of imidazo[1,2-b]pyridazine derivatives and evaluating their biological activities, including their potential as antibacterial and antifungal agents. This research contributes to the understanding of the compound's utility in medicinal chemistry and drug design (Sayed et al., 2006).
Future Directions
The pyridazine ring, which is a part of the 6-Methoxyimidazo[1,2-b]pyridazine structure, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, it is expected that more studies on the synthesis of pyridazine derivatives, including this compound, will be conducted in the future, which will play a vital role in drug discovery .
Mechanism of Action
Target of Action
The primary target of 6-Methoxyimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . By inhibiting IL-17A, it can reduce the pro-inflammatory responses that IL-17A induces, thereby potentially reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it can disrupt this axis, potentially leading to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
The inhibition of IL-17A by this compound can lead to a reduction in inflammation and tissue damage, potentially improving symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLUTXPYDMVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443930 | |
Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17240-33-4 | |
Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.